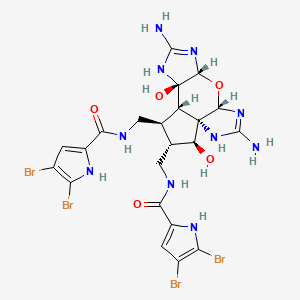![molecular formula C22H28O8 B1247111 (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1247111.png)
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stilbostemin H 3’-beta-D-glucopyranoside is a bibenzyl glycoside isolated from the roots of Stemona tuberosa. This compound is part of the stilbenoid family, which is known for its diverse biological activities, including neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stilbostemin H 3’-beta-D-glucopyranoside typically involves the extraction from natural sources, particularly the roots of Stemona tuberosa. The extraction process includes solvent extraction followed by chromatographic techniques to isolate the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for stilbostemin H 3’-beta-D-glucopyranoside. The compound is primarily obtained through natural extraction methods due to its complex structure and the challenges associated with its synthetic production .
Analyse Des Réactions Chimiques
Types of Reactions
Stilbostemin H 3’-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic hydroxyl groups present in the compound.
Reduction: This reaction can affect the glycosidic bond, potentially leading to the formation of aglycones.
Substitution: This reaction can occur at the phenolic hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include various derivatives of stilbostemin H 3’-beta-D-glucopyranoside, such as aglycones and substituted derivatives .
Applications De Recherche Scientifique
Stilbostemin H 3’-beta-D-glucopyranoside has several scientific research applications:
Neuroprotection: It has shown significant neuroprotective activity against 6-hydroxydopamine-induced neurotoxicity in human neuroblastoma SH-SY5Y cells
Antioxidant: The presence of phenolic hydroxyl groups provides antioxidant activity, which is beneficial in various biological systems.
Antitumor: Stilbenoids, including stilbostemin H 3’-beta-D-glucopyranoside, have shown potential antitumor properties
Antimicrobial: It has demonstrated antimicrobial activity against various pathogens.
Mécanisme D'action
The mechanism of action of stilbostemin H 3’-beta-D-glucopyranoside involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- Stilbostemin B 3’-beta-D-glucopyranoside
- Stilbostemin I 2’'-beta-D-glucopyranoside
- Resveratrol
- Piceatannol
Uniqueness
Stilbostemin H 3’-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of multiple phenolic hydroxyl groups, which contribute to its potent biological activities .
Propriétés
Formule moléculaire |
C22H28O8 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H28O8/c1-12-16(24)9-14(4-3-13-5-7-15(28-2)8-6-13)10-17(12)29-22-21(27)20(26)19(25)18(11-23)30-22/h5-10,18-27H,3-4,11H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1 |
Clé InChI |
IELQQKDOYFODON-QMCAAQAGSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCC3=CC=C(C=C3)OC)O |
SMILES canonique |
CC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)CCC3=CC=C(C=C3)OC)O |
Synonymes |
stilbostemin H 3'-beta-D-glucopyranoside stilbostemin H pyranoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane](/img/structure/B1247037.png)




![N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B1247044.png)



![[(1R,2S,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B1247050.png)
![(1S,2S,9R,17R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B1247051.png)

